N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide

Plasmodium falciparum IC₅₀ antimalarial screening

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide (CAS 102016‑76‑2, also known as Melatotosil or SB‑791016) is a synthetic indole‑sulfonamide belonging to the melatonin‑analogue class. Unlike canonical melatonin receptor agonists, this compound exhibits a dual functional profile on the intra‑erythrocytic cycle of the human malaria parasite Plasmodium falciparum: it acts as a melatonin‑sensitive partial agonist and simultaneously blocks the pro‑proliferative effect of exogenous melatonin.

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
CAS No. 102016-76-2
Cat. No. B11624778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
CAS102016-76-2
Molecular FormulaC18H20N2O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)OC
InChIInChI=1S/C18H20N2O3S/c1-13-3-6-16(7-4-13)24(21,22)20-10-9-14-12-19-18-8-5-15(23-2)11-17(14)18/h3-8,11-12,19-20H,9-10H2,1-2H3
InChIKeyOKBTYZLPIFLPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50.6 [ug/mL] (The mean of the results at pH 7.4)

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide (Melatotosil): A Differentiated Melatonin Analogue for Malaria Parasite Cell‑Cycle Research


N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide (CAS 102016‑76‑2, also known as Melatotosil or SB‑791016) is a synthetic indole‑sulfonamide belonging to the melatonin‑analogue class. Unlike canonical melatonin receptor agonists, this compound exhibits a dual functional profile on the intra‑erythrocytic cycle of the human malaria parasite Plasmodium falciparum: it acts as a melatonin‑sensitive partial agonist and simultaneously blocks the pro‑proliferative effect of exogenous melatonin [1]. The molecule retains the 5‑methoxyindole pharmacophore but replaces the N‑acetyl side chain with a 4‑methylbenzenesulfonamide group, a structural modification that profoundly alters its pharmacological signature relative to both melatonin and closely related indole‑sulfonamide analogues [2].

Why Generic Substitution Fails for N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide in Malaria Cell‑Cycle Studies


Within the family of synthetic indole‑sulfonamides designed around the melatonin scaffold, simple side‑chain modifications create divergent biological effects that prevent casual interchange. The target compound Melatotosil is the only member of the series that increases P. falciparum parasitemia at nanomolar concentrations while also antagonising melatonin’s synchronising action, a profile that categorically differs from every structural neighbour tested [1]. Compounds lacking the 5‑methoxy group (e.g., Triptosil) lose all parasitemia‑modulating capacity, whereas analogues that retain the methoxy group but differ in the sulfonamide substituent (e.g., Melatobenz, Melatofuroila, Melatocicloexil) act as pure growth inhibitors with micromolar IC₅₀ values and do not provoke a cytosolic calcium rise [2][3]. Substituting Melatotosil with any of these in‑class molecules would therefore switch the experimental outcome from pathway‑activation to parasite killing, invalidating mechanistic studies that depend on probing the melatonin‑PfeIK1‑PLC‑IP₃ signalling axis.

Quantitative Differentiation of N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide Against Closest Indole‑Sulfonamide Analogues


Melatotosil Uniquely Lacks Antimalarial IC₅₀ Whereas All Structural Neighbours Exhibit Micromolar Growth Inhibition

In the same 72‑hour in‑vitro culture assay against P. falciparum 3D7 (wild‑type) and PfeIK1‑knockout strains, Melatotosil (10) shows no growth‑inhibitory activity up to the highest concentration tested (100 µM), whereas every other indole‑sulfonamide analogue in the series displays a defined IC₅₀ in the 9 – 39 µM range [1]. Triptiofen (6) is the most potent comparator with an IC₅₀ of 9.76 ± 0.60 µM on 3D7 and 11.80 ± 0.60 µM on PfeIK1⁻, while Tripbenz (4), Triptosil (5), Tripfuroila (7), Tripcicloexil (8), Melatobenz (9), Melatofuroila (11) and Melatocicloexil (12) all inhibit growth with IC₅₀ values between 17.12 ± 2.60 µM and 57.76 ± 1.31 µM depending on strain [1]. The absence of an IC₅₀ for Melatotosil was reproduced in two independent laboratories (thesis and primary publication) [2].

Plasmodium falciparum IC₅₀ antimalarial screening indole sulfonamide

Melatotosil Is the Sole Indole‑Sulfonamide That Increases P. falciparum Parasitemia at 500 nM

When P. falciparum 3D7 cultures were exposed to 500 nM of each synthetic indole for 48 h, Melatotosil (10) increased parasitemia by ≈10 % (± 2.19) relative to the solvent control, a behaviour not observed for any of the seven other analogues tested [1]. Triptiofen (6) and Tripbenz (4) left parasitemia unchanged (99.81 % ± 1.30 and 99.96 % ± 2.03 of control, respectively), while Melatobenz (9), Melatofuroila (11) and Melatocicloexil (12) produced minor non‑significant fluctuations (102.0 % ± 0.84, 101.7 % ± 3.55, 103.7 % ± 1.81) [1]. The pro‑proliferative effect of Melatotosil was entirely dependent on the PfeIK1 kinase: in PfeIK1‑knockout parasites the same treatment resulted in 97.5 % ± 1.67 of control parasitemia, directly mirroring the behaviour of melatonin itself [1][2].

parasitemia increase Plasmodium falciparum indole compound melatonin analogue

Melatotosil Triggers a Cytosolic Calcium Rise in PfGCaMP3 Parasites; Triptiofen Does Not

Live‑cell fluorescence imaging of transgenic P. falciparum expressing the genetically encoded calcium indicator PfGCaMP3 revealed that Melatotosil at 500 nM induces a rapid, measurable increase in cytosolic free Ca²⁺, phenocopying the canonical melatonin‑triggered calcium transient [1][2]. Under identical imaging conditions, the close structural analogue Triptiofen (500 nM) fails to evoke any detectable calcium signal, despite being a more potent inhibitor of parasite proliferation [1]. This divergent calcium signature correlates with the compounds’ opposing effects on parasitemia and confirms that the sulfonamide‑to‑aryl exchange alters signalling modality, not merely potency.

cytosolic calcium PfGCaMP3 melatonin signalling PLC‑IP₃ pathway

The 5‑Methoxy Group Is Indispensable for Melatotosil’s Activity; Its Removal Abolishes Parasitemia Modulation

To test the pharmacophoric contribution of the 5‑methoxy substituent, the authors synthesised Triptosil (5), the direct des‑methoxy analogue of Melatotosil [1]. At 500 nM, Triptosil left parasitemia at 100.0 % ± 1.91 of control, completely lacking the ≈10% parasitemia increase seen with Melatotosil [1]. In PfeIK1⁻ parasites, Triptosil yielded 99.29 % ± 2.18, confirming that the 5‑methoxy group is essential for engaging the PfeIK1‑dependent signalling machinery [1]. This single functional‑group dependence establishes a clear, experimentally verified SAR boundary that cannot be bridged by any non‑methoxylated analogue.

structure‑activity relationship 5‑methoxyindole Triptosil pharmacophore

Melatotosil Antagonises Melatonin‑Induced Parasitemia Increase, Defining It as a Partial Agonist

Co‑incubation experiments showed that Melatotosil suppresses the ability of 100 nM melatonin to increase P. falciparum 3D7 parasitemia, establishing the compound as a functional antagonist of the endogenous hormone [1][2]. In contrast, Triptiofen, which also blocks melatonin action, does so in the context of direct parasite killing (IC₅₀ 9.76 µM) rather than through a pure signalling‑based mechanism [1]. The dual agonist/antagonist character of Melatotosil — increasing parasitemia when given alone yet inhibiting the melatonin effect when co‑applied — confirms its classification as a partial agonist at the melatonin‑responsive pathway in Plasmodium and distinguishes it from both full agonists (melatonin) and pure antagonists/growth inhibitors (Triptiofen and the Melato‑series) [2].

partial agonist melatonin antagonism PfeIK1‑dependent pathway pharmacological tool

Optimal Research & Industrial Application Scenarios for N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide


Chemical Probe for PfeIK1‑Dependent Melatonin Signal Transduction in Plasmodium falciparum

Because Melatotosil is the only synthetic indole‑sulfonamide that simultaneously raises parasitemia at nanomolar levels and elicits a cytosolic calcium transient through the PfeIK1‑PLC‑IP₃ axis, it serves as a high‑fidelity chemical probe for dissecting the melatonin‑sensing arm of the P. falciparum kinome. Unlike Triptiofen or the Melato‑series analogues, Melatotosil does not kill the parasite at the concentrations required for pathway activation, allowing time‑resolved signalling studies (Ca²⁺ imaging, phosphoproteomics, transcriptomics) without confounding cytotoxicity [1][2]. The strict PfeIK1‑dependence of its parasitemia‑elevating effect also makes it an ideal positive control in screens designed to identify downstream effectors of this kinase [2].

Pharmacological Dissection of Melatonin Partial Agonism in Apicomplexan Parasites

Melatotosil’s dual behaviour — acting as an agonist that increases parasitemia when applied alone, yet antagonising exogenous melatonin when co‑administered — provides a unique tool for studying partial agonism at melatonin‑responsive pathways in Plasmodium and, by extension, in related apicomplexan parasites (e.g., Toxoplasma, Eimeria). No other indole‑sulfonamide characterised to date exhibits this mixed efficacy profile; Triptiofen is a growth inhibitor that masks signalling effects, while melatonin itself is a full agonist [1][2]. Procurement of Melatotosil therefore enables experiments that require graded modulation of the pathway rather than binary on/off pharmacology [2].

Reference Compound in Structure‑Activity Relationship (SAR) Campaigns Targeting the 5‑Methoxyindole Pharmacophore

The demonstration that removal of the 5‑methoxy group (Triptosil vs. Melatotosil) completely extinguishes parasitemia‑modulating activity, while retention of the methoxy with varied sulfonamide substituents (Melatobenz, Melatofuroila, Melatocicloexil) yields compounds with qualitatively different (growth‑inhibitory) activity, establishes Melatotosil as the critical reference point for SAR studies in this chemical space [1]. Any new analogue claimed to interact with the melatonin‑synchronisation pathway must be benchmarked against Melatotosil for its ability to increase parasitemia in a PfeIK1‑dependent manner at sub‑micromolar concentrations [1].

Calcium‑Imaging Positive Control for PfGCaMP3 and Related Genetically Encoded Calcium Indicators in Plasmodium

Melatotosil at 500 nM reliably produces a cytosolic Ca²⁺ rise in PfGCaMP3‑expressing P. falciparum, whereas Triptiofen and the other indole‑sulfonamides are inactive in this assay [1][2]. This makes Melatotosil a validated positive control for laboratories establishing calcium‑imaging workflows in malaria parasites, particularly for studies investigating the IP₃‑dependent calcium release mechanism triggered by melatonin [1].

Quote Request

Request a Quote for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.